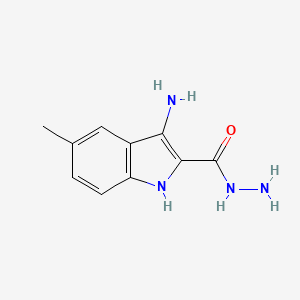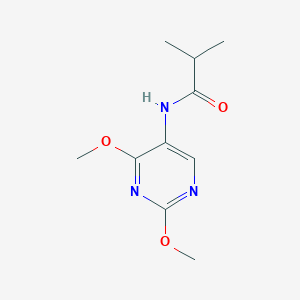
N-(2,4-dimethoxypyrimidin-5-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Xanthine Oxidase Inhibition N-methyl isomers of pyrimidinone derivatives, similar in structure to N-(2,4-dimethoxypyrimidin-5-yl)isobutyramide, have been synthesized and studied for their inhibitory activity on xanthine oxidase, an enzyme involved in oxidative stress and gout. The study demonstrates that these compounds show varying degrees of inhibition, indicating potential therapeutic applications (Seela, Bussmann, Götze, & Rosemeyer, 1984).
Antibiotic Development Derivatives of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, structurally related to this compound, have been developed for use against pathogens of veterinary importance. This highlights the compound's relevance in the field of antibiotic research and development (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Cyclin-dependent Kinase Inhibition Pyrimidine derivatives, including those structurally similar to this compound, have been identified as inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator in cell cycle progression. This suggests potential applications in cancer therapy (Wang et al., 2004).
Self-assembly and Hydrogen Bonding Studies Studies on the self-assembly of bis-2-ureido-4[1H]-pyrimidinones, related to this compound, focus on their stability and isomeric forms in solution and solid state. This research contributes to understanding molecular self-assembly and hydrogen bonding, with implications for material science and nanotechnology (Folmer, Sijbesma, Kooijman, Spek, & Meijer, 1999).
Antidepressant and Nootropic Agent Synthesis Synthesis of compounds containing pyrimidine units, structurally akin to this compound, has been investigated for their potential antidepressant and nootropic (cognitive enhancing) activities. This highlights the compound's relevance in the development of new central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Photophysical Properties and pH-Sensing Application Derivatives of pyrimidine, including those similar to this compound, have been developed with unique photophysical properties, demonstrating potential as pH sensors and in other novel applications in material science (Yan, Meng, Li, Ge, & Lu, 2017).
Molecular Structure Investigation N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide, structurally related to this compound, has been the subject of extensive structural studies. This research aids in understanding the stability and electronic structure of such molecules, with implications for their pharmaceutical applications (Mansour & Ghani, 2013).
Antimycobacterial Activity N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, similar in structure to this compound, have shown promising antimycobacterial activity. This suggests potential applications in developing treatments for tuberculosis (Ghorab et al., 2017).
Propriétés
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6(2)8(14)12-7-5-11-10(16-4)13-9(7)15-3/h5-6H,1-4H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRRXVMXCZCPMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(N=C1OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine](/img/structure/B2410144.png)


![5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2410147.png)
![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)

![2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2410156.png)
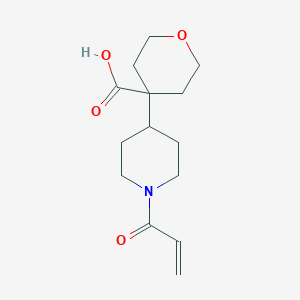
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2410160.png)
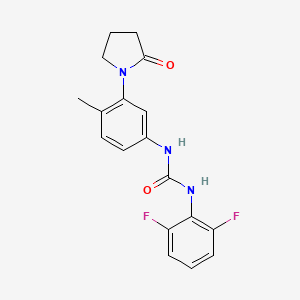
![4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2410162.png)
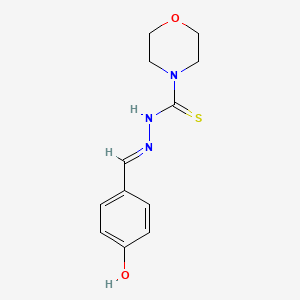
![2-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/no-structure.png)
